molecular formula C23H26N4O5 B14938018 1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14938018
M. Wt: 438.5 g/mol
InChI Key: UGJVDLPMCXJHCN-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a phenyl group, and a nitrophenyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the phenyl group, and the introduction of the nitrophenyl group. Common reagents used in these reactions include butylamine, 2-methyl-5-nitrobenzoic acid, and phenyl isocyanate. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
  • 1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxylate
  • 1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological and chemical systems. Its combination of functional groups provides versatility in chemical reactions and potential for diverse applications.

Properties

Molecular Formula

C23H26N4O5

Molecular Weight

438.5 g/mol

IUPAC Name

1-butyl-N-[4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H26N4O5/c1-3-4-11-26-14-17(12-21(26)28)23(30)24-18-8-6-16(7-9-18)22(29)25-20-13-19(27(31)32)10-5-15(20)2/h5-10,13,17H,3-4,11-12,14H2,1-2H3,(H,24,30)(H,25,29)

InChI Key

UGJVDLPMCXJHCN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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